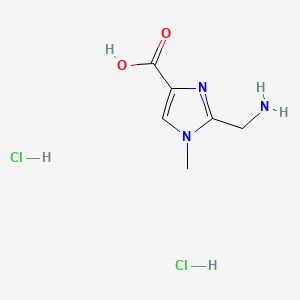
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid, commonly referred to as 3-oxo-CBA, is a cyclic organic acid that has been studied extensively in the fields of synthetic organic chemistry and biochemistry. 3-oxo-CBA is a versatile compound, as it can be used as a building block for a variety of synthetic compounds and has been studied for its potential applications in medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
3-oxo-CBA has been studied for its potential applications in medicinal chemistry and biochemistry. It has been used as a building block for the synthesis of various compounds, such as β-lactams, which are important in the synthesis of antibiotics. Additionally, 3-oxo-CBA has been used in the synthesis of various peptides and proteins, as well as in the synthesis of cyclic peptides.
Mecanismo De Acción
3-oxo-CBA has been studied for its potential mechanism of action in biochemical and physiological processes. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of hormones that are involved in inflammation and pain. Additionally, 3-oxo-CBA has been found to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, another group of hormones that are involved in inflammation and pain.
Biochemical and Physiological Effects
3-oxo-CBA has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, as well as potential cytotoxic and anti-tumor properties. Additionally, 3-oxo-CBA has been found to have potential antioxidant activity, as well as potential anti-diabetic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-oxo-CBA is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, 3-oxo-CBA has the advantage of being relatively non-toxic and relatively non-irritating. However, 3-oxo-CBA has the limitation of being relatively expensive and of limited availability.
Direcciones Futuras
The potential future directions for 3-oxo-CBA include further research into its potential biomedical applications, such as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research into its potential mechanism of action and its potential biochemical and physiological effects is warranted. Additionally, further research into its potential use as a building block for the synthesis of various compounds is also warranted. Finally, further research into its potential use as an antioxidant and anti-diabetic agent is also warranted.
Métodos De Síntesis
3-oxo-CBA is synthesized through a two-step process. The first step involves the reaction of oxalic acid with cyclobutanol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 3-oxo-1-(oxolan-3-yl)cyclobutanol. The second step involves the oxidation of the 3-oxo-1-(oxolan-3-yl)cyclobutanol with an oxidizing agent, such as chromium trioxide, to form 3-oxo-CBA.
Propiedades
IUPAC Name |
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7-3-9(4-7,8(11)12)6-1-2-13-5-6/h6H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLKCGKWMSYFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CC(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)



![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)





